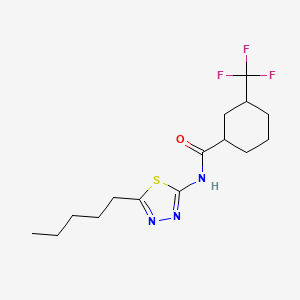![molecular formula C19H16N4O2S B7550866 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7550866.png)
4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties. This compound is also known as GSK461364A and has been studied for its effects on cancer cells, specifically in the inhibition of Polo-like kinase 1 (Plk1) activity.
Wirkmechanismus
4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide inhibits Plk1 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, leading to inhibition of Plk1 activity. This inhibition results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide can inhibit the growth of cancer cells in vitro and in vivo. In addition to its effects on Plk1 activity, this compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. These effects contribute to the cytotoxicity of 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for Plk1. This compound has been shown to selectively inhibit Plk1 activity, without affecting the activity of other kinases. This specificity makes 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide a valuable tool for studying the role of Plk1 in cancer cells.
One limitation of using 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its cytotoxicity. This compound has been shown to induce apoptosis in cancer cells, but it can also induce apoptosis in normal cells at high concentrations. This cytotoxicity needs to be taken into consideration when designing experiments using 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer. Studies have shown that 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy and safety in humans.
Another direction is to investigate the role of Plk1 in other cellular processes. Plk1 has been implicated in several cellular processes, including DNA damage response, centrosome maturation, and cytokinesis. Studying the role of Plk1 in these processes could provide insights into the potential therapeutic applications of Plk1 inhibitors, including 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide.
In conclusion, 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has potential therapeutic properties, specifically in the inhibition of Plk1 activity. This compound has been studied for its effects on cancer cells and has shown promise as a therapeutic agent. Future research on 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide could lead to the development of new cancer therapies and a better understanding of the role of Plk1 in cellular processes.
Synthesemethoden
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide was first reported by GlaxoSmithKline (GSK) in 2008. The method involves the reaction of 4-(furan-2-yl)-1,3-thiazol-2-amine with 3,5-dimethylpyrazole-1-carboxylic acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N-methylmorpholine (NMM) and N,N-dimethylformamide (DMF). The resulting product is then treated with benzoyl chloride to obtain 4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential therapeutic properties, specifically in the inhibition of Plk1 activity. Plk1 is a serine/threonine kinase that plays a crucial role in cell division and has been identified as a potential target for cancer therapy. Studies have shown that inhibition of Plk1 activity can lead to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-10-13(2)23(22-12)15-7-5-14(6-8-15)18(24)21-19-20-16(11-26-19)17-4-3-9-25-17/h3-11H,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVFOJBPPBHOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7550794.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]acetamide](/img/structure/B7550802.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7550809.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 2-[(5-methylthiophene-2-carbonyl)amino]acetate](/img/structure/B7550816.png)
![3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550821.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550827.png)
![4-(5-chlorothiophen-2-yl)-4-oxo-N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]butanamide](/img/structure/B7550837.png)
![N-(cyclohexylmethyl)-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-methylbenzamide](/img/structure/B7550841.png)
![N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550853.png)



![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)